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Abstract
Tributylphosphine oxide (TBPO), a versatile organophosphorus compound, plays a

significant role as a ligand in coordination chemistry, a reagent in organic synthesis, and a

component in various material science applications. Understanding its three-dimensional

structure is paramount for elucidating its reactivity, intermolecular interactions, and ultimately,

for designing novel applications. This technical guide provides an in-depth analysis of the

crystal structure of tributylphosphine oxide, presenting key crystallographic data, a detailed

experimental protocol for its determination, and a visualization of its molecular and packing

characteristics.

Crystallographic Data Summary
The crystal structure of tributylphosphine oxide (C₁₂H₂₇OP) has been determined by single-

crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables

below. This data is based on the analysis reported in Dalton Transactions, 2012, 41, 1742-

1754[1], with the crystallographic information deposited in the Cambridge Crystallographic Data

Centre (CCDC) under the deposition number 790886.[2]

Table 1: Crystal Data and Structure Refinement for
Tributylphosphine Oxide
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Parameter Value

Empirical Formula C₁₂H₂₇OP

Formula Weight 218.32 g/mol

Crystal System Monoclinic

Space Group P2₁/n

Unit Cell Dimensions

a 10.543(2) Å

b 9.168(2) Å

c 15.228(3) Å

α 90°

β 108.89(3)°

γ 90°

Volume 1392.1(5) Å³

Z 4

Calculated Density 1.040 Mg/m³

Absorption Coefficient 0.165 mm⁻¹

F(000) 488

Data Collection

Diffractometer Bruker APEX-II CCD

Radiation MoKα (λ = 0.71073 Å)

Temperature 110(2) K

θ range for data collection 2.39 to 28.30°

Reflections collected 9138

Independent reflections 3145 [R(int) = 0.045]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / params 3145 / 0 / 130

Goodness-of-fit on F² 1.034

Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.118

R indices (all data) R₁ = 0.065, wR₂ = 0.129

Largest diff. peak and hole 0.45 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths and Angles for
Tributylphosphine Oxide
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Bond Length (Å) Angle Angle (°)

P-O 1.495(2) O-P-C(1) 112.5(1)

P-C(1) 1.808(2) O-P-C(5) 111.9(1)

P-C(5) 1.811(2) O-P-C(9) 113.2(1)

P-C(9) 1.805(2) C(1)-P-C(5) 106.8(1)

C(1)-C(2) 1.534(3) C(1)-P-C(9) 107.5(1)

C(2)-C(3) 1.529(4) C(5)-P-C(9) 104.5(1)

C(3)-C(4) 1.523(4) P-C(1)-C(2) 114.8(2)

C(5)-C(6) 1.536(3) C(1)-C(2)-C(3) 112.1(2)

C(6)-C(7) 1.527(4) C(2)-C(3)-C(4) 113.5(3)

C(7)-C(8) 1.521(4) P-C(5)-C(6) 115.1(2)

C(9)-C(10) 1.533(3) C(5)-C(6)-C(7) 112.5(2)

C(10)-C(11) 1.528(4) C(6)-C(7)-C(8) 113.8(3)

C(11)-C(12) 1.524(4) P-C(9)-C(10) 116.2(2)

C(9)-C(10)-C(11) 111.9(2)

C(10)-C(11)-C(12) 113.2(3)

Experimental Protocols
The determination of the crystal structure of tributylphosphine oxide involves several key

steps, from crystal growth to data analysis.

Synthesis and Crystallization
Tributylphosphine oxide is synthesized by the oxidation of tributylphosphine. High-purity

single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated

solution of the compound in a suitable solvent system, such as ethyl acetate/hexane, at room

temperature.
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X-ray Data Collection
A single crystal of appropriate dimensions is mounted on a goniometer head. Data collection is

performed on a CCD area-detector diffractometer using graphite-monochromated MoKα

radiation. The data is collected at a low temperature (e.g., 100-120 K) to minimize thermal

vibrations and improve the quality of the diffraction data. A series of frames are collected with

different ω and φ scans to ensure complete data coverage.

Structure Solution and Refinement
The collected diffraction data is processed to yield a set of unique reflections. The crystal

structure is solved using direct methods and refined by full-matrix least-squares on F². All non-

hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically

calculated positions and refined using a riding model.

Visualizations
Molecular Structure
The molecular structure of tributylphosphine oxide reveals a central phosphorus atom

tetrahedrally coordinated to one oxygen atom and three n-butyl chains. The P=O bond is a

dominant feature of the molecule.
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Caption: Molecular structure of tributylphosphine oxide with key bond lengths.

Experimental Workflow
The process of determining the crystal structure follows a well-defined workflow, from sample

preparation to the final structural analysis.
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Caption: Experimental workflow for the crystal structure analysis of tributylphosphine oxide.

Intermolecular Interactions
In the solid state, tributylphosphine oxide molecules are packed together through van der

Waals forces. The polar P=O group is a key site for potential intermolecular interactions,

though in the absence of strong hydrogen bond donors, these are primarily dipolar in nature.

The butyl chains interdigitate, maximizing packing efficiency.
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Caption: Schematic of intermolecular interactions in the crystal lattice of tributylphosphine
oxide.

Conclusion
The crystal structure of tributylphosphine oxide provides fundamental insights into its

molecular geometry and solid-state packing. The tetrahedral coordination around the

phosphorus atom and the distinct P=O bond are key structural features. The detailed

crystallographic data and experimental protocols presented here serve as a valuable resource

for researchers in the fields of chemistry, materials science, and drug development, enabling a

deeper understanding of this important compound and facilitating its application in advanced

technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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